![molecular formula C18H30N4O3S B2851765 4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide CAS No. 2097936-21-3](/img/structure/B2851765.png)
4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H30N4O3S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide typically involves the reaction of 4-ethyl-2,3-dioxo-piperazine with various functional groups to introduce the thian group and modify the piperazine structure. The stability and reactivity of this compound are significant for its application as an antibiotic precursor or in other therapeutic contexts.
Key Synthetic Routes
- Carbonylation : The compound can be synthesized through carbonylation reactions involving 4-ethyl-2,3-dioxo-piperazine and carbonyl chlorides or diphosgene, yielding derivatives that can be further functionalized for specific applications .
- Amidation : The introduction of the thian group is achieved through amidation reactions, which enhance the compound's biological properties by modifying its pharmacokinetic profile.
Antimicrobial Properties
Research indicates that derivatives of 4-ethyl-2,3-dioxo-piperazine exhibit significant antimicrobial activity. The compound has been investigated as an intermediate in the synthesis of beta-lactam antibiotics such as piperacillin and cefoperazone. These antibiotics are critical in treating various bacterial infections due to their efficacy against gram-positive and gram-negative bacteria .
Structure-Activity Relationship Studies
Studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, modifications at the N-position or alterations to the dioxo moiety can lead to improved potency against resistant bacterial strains. This has been demonstrated in several studies where analogs were synthesized and tested for their antimicrobial efficacy .
Antibiotic Development
The primary application of this compound lies in its role as a precursor for developing novel antibiotics. Its derivatives have shown promise in overcoming antibiotic resistance, a growing concern in modern medicine.
Potential Therapeutic Uses
Beyond its antibiotic applications, there is potential for this compound to be explored in other therapeutic areas:
- Antiviral Agents : Modifications to the piperazine structure may yield compounds with antiviral properties.
- Anticancer Research : Some derivatives have shown cytotoxic activity against cancer cell lines, warranting further investigation into their mechanism of action.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various derivatives of 4-ethyl-2,3-dioxo-piperazine and evaluated their antimicrobial properties against common pathogens. Results indicated that certain modifications significantly enhanced activity compared to standard antibiotics .
Case Study 2: Structure-Based Drug Design
Using computational methods, researchers designed new analogs based on the structure of this compound. These analogs were screened for binding affinity to target enzymes involved in bacterial cell wall synthesis, revealing promising candidates for further development .
Propriétés
IUPAC Name |
4-ethyl-2,3-dioxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-2-20-9-10-22(17(24)16(20)23)18(25)19-13-14-3-7-21(8-4-14)15-5-11-26-12-6-15/h14-15H,2-13H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEYQRZBTRDDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.